
Unveiling 3-Fluoro-2-hydroxypropanoic Acid: A
Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Fluoro-2-hydroxypropanoic acid

Cat. No.: B3052655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Fluoro-2-hydroxypropanoic acid, a monofluorinated derivative of lactic acid, represents a

molecule of significant interest in the field of medicinal chemistry and drug development. The

strategic incorporation of a fluorine atom can profoundly influence the physicochemical and

biological properties of a molecule, including its acidity, metabolic stability, and binding affinity

to target proteins. This technical guide provides an in-depth overview of the discovery, history,

and key experimental data related to 3-Fluoro-2-hydroxypropanoic acid, offering a valuable

resource for researchers exploring its potential applications.

While the definitive first synthesis of 3-Fluoro-2-hydroxypropanoic acid is not prominently

documented in readily available historical records, its conceptualization lies at the intersection

of classical organic synthesis and the burgeoning field of organofluorine chemistry. The

development of methods to selectively introduce fluorine into organic molecules has been a

pivotal focus of chemical research, driven by the unique properties imparted by this highly

electronegative element.

Physicochemical Properties
The introduction of a fluorine atom in the C3 position of 2-hydroxypropanoic acid (lactic acid)

significantly alters its electronic properties. This modification can impact its acidity and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b3052655?utm_src=pdf-interest
https://www.benchchem.com/product/b3052655?utm_src=pdf-body
https://www.benchchem.com/product/b3052655?utm_src=pdf-body
https://www.benchchem.com/product/b3052655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3052655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


interactions with biological systems. A summary of its key computed physicochemical

properties is provided below.

Property Value Source

Molecular Formula C3H5FO3 PubChem[1]

Molecular Weight 108.07 g/mol PubChem[1]

XLogP3 -0.5 PubChem[1]

Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

Count
3 PubChem

Rotatable Bond Count 2 PubChem

Exact Mass 108.02227218 Da PubChem[1]

Monoisotopic Mass 108.02227218 Da PubChem[1]

Topological Polar Surface Area 57.5 Å² PubChem[1]

Heavy Atom Count 7 PubChem

Complexity 72.6 PubChem[1]

CAS Number 433-47-6 PubChem[1]

Historical Context and Synthesis
The synthesis of fluorinated organic compounds has a rich history, with early efforts focused on

direct fluorination, a process often fraught with challenges due to the high reactivity of

elemental fluorine. Over time, more controlled and selective methods were developed, enabling

the precise placement of fluorine atoms within a molecular scaffold.

While a specific historical account of the first synthesis of 3-Fluoro-2-hydroxypropanoic acid
is not readily available, its preparation can be conceptualized through established synthetic

routes for α-hydroxy acids and fluorinated compounds. A plausible synthetic pathway could

involve the fluorination of a suitable precursor, such as a protected derivative of glyceric acid or

the addition of a fluoride source to an unsaturated precursor.
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A related compound, 2-Fluoro-3-hydroxypropionic acid, was synthesized via a biocatalytic

approach using engineered E. coli.[2][3][4] This highlights the modern trend towards enzymatic

and whole-cell biocatalysis for the production of fluorinated molecules under milder and more

environmentally friendly conditions.

The following diagram illustrates a generalized synthetic workflow for the preparation of a

fluorinated hydroxy acid, representing a logical approach to the synthesis of 3-Fluoro-2-
hydroxypropanoic acid.

Generalized Synthetic Workflow

Starting Material Key Transformation Intermediate Final Steps Product

Protected Glyceric Acid Derivative
or Unsaturated Precursor

Selective Fluorination
(e.g., with DAST, Deoxofluor)

Fluorinating Agent Fluorinated Intermediate Deprotection / Hydrolysis 3-Fluoro-2-hydroxypropanoic Acid

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 3-Fluoro-2-hydroxypropanoic acid.

Experimental Protocols
Detailed experimental protocols for the synthesis of 3-Fluoro-2-hydroxypropanoic acid are

not extensively reported in publicly available literature. However, based on general principles of

organic synthesis, a hypothetical protocol can be outlined.

Hypothetical Synthesis of 3-Fluoro-2-hydroxypropanoic Acid

Step 1: Protection of a Suitable Precursor. A commercially available starting material, such

as methyl 2,3-dihydroxypropanoate, would first have its hydroxyl groups protected to prevent

unwanted side reactions during fluorination. This could be achieved using standard

protecting groups like silyl ethers or acetals.

Step 2: Selective Fluorination. The protected intermediate would then be subjected to a

selective fluorination reaction to replace one of the protected hydroxyl groups with a fluorine

atom. A variety of fluorinating reagents could be employed, such as diethylaminosulfur

trifluoride (DAST) or other nucleophilic fluorinating agents. The reaction conditions, including

solvent, temperature, and reaction time, would need to be carefully optimized to achieve the

desired regioselectivity and yield.
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Step 3: Deprotection. Following the successful introduction of the fluorine atom, the

protecting groups would be removed under appropriate conditions to yield the final product,

3-Fluoro-2-hydroxypropanoic acid.

Step 4: Purification and Characterization. The crude product would be purified using

techniques such as column chromatography or recrystallization. The structure and purity of

the final compound would be confirmed by spectroscopic methods, including Nuclear

Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry

(MS).

Biological Significance and Potential Applications
The introduction of a fluorine atom can significantly impact the biological activity of a molecule.

In the context of drug design, fluorination can:

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it

resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo

half-life of a drug.

Modulate Acidity: The electron-withdrawing nature of fluorine can alter the pKa of nearby

functional groups, which can affect a molecule's binding to its biological target.

Improve Binding Affinity: The unique steric and electronic properties of fluorine can lead to

more favorable interactions within a protein's binding pocket.

While specific biological activities for 3-Fluoro-2-hydroxypropanoic acid are not widely

reported, its structural similarity to lactic acid suggests potential roles as a metabolic probe or

an inhibitor of enzymes involved in lactate metabolism. Further research is warranted to

explore its potential in areas such as cancer metabolism, where lactate plays a crucial role.

The following diagram illustrates the potential logical relationships in the drug discovery

process involving a fluorinated analog like 3-Fluoro-2-hydroxypropanoic acid.
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Drug Discovery Logic Flow

Identify Biological Target
(e.g., Lactate Dehydrogenase)
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Relationship (SAR)

Evaluate Properties:
- Metabolic Stability

- Binding Affinity
- Acidity

In Vitro & In Vivo Testing

Lead Optimization

Iterative Improvement

Candidate Drug
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Caption: Logical flow in drug discovery for a fluorinated analog.

Conclusion
3-Fluoro-2-hydroxypropanoic acid stands as a molecule with untapped potential in the realm

of chemical biology and drug discovery. While its historical discovery remains somewhat

obscure, the principles of its synthesis are well-grounded in modern organic chemistry. The

data presented in this technical guide provide a foundational understanding of its properties

and potential applications. Further research into efficient and scalable synthetic routes, as well

as comprehensive biological evaluation, will be crucial in unlocking the full potential of this
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intriguing fluorinated building block for the development of novel therapeutics and research

tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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